Caracemide

Ribonucleotide Reductase Inhibition Enzyme Kinetics Mechanism of Action

Caracemide is the benchmark irreversible, R1-subunit-selective ribonucleotide reductase (RNR) inhibitor. Unlike reversible, R2-targeting agents (hydroxyurea, triapine), caracemide covalently modifies the R1 substrate-binding site (kinact/KI = 150 M⁻¹ s⁻¹), enabling essential studies of RNR subunit function, hydroxyurea-resistance mechanisms, and latent electrophile prodrug pharmacology (54% dose recovered as urinary AMCC). It is also a critical positive control for choline acetyltransferase inhibition and MIC-mediated neurotoxicity assays. Procure this indispensable chemical probe to advance R1-targeted drug discovery and resistance research.

Molecular Formula C6H11N3O4
Molecular Weight 189.17 g/mol
CAS No. 81424-67-1
Cat. No. B1668298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaracemide
CAS81424-67-1
SynonymsNSC-253272;  NSC 253272;  NSC253272;  Caracemide
Molecular FormulaC6H11N3O4
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESCC(=O)N(C(=O)NC)OC(=O)NC
InChIInChI=1S/C6H11N3O4/c1-4(10)9(5(11)7-2)13-6(12)8-3/h1-3H3,(H,7,11)(H,8,12)
InChIKeyJURAJLFHWXNPHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityH2O > 76 (mg/mL)
Methanol > 100 (mg/mL)
Chloroform > 100 (mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Caracemide 81424-67-1: Chemical Identity, Mechanism, and Development Status for Antineoplastic Research Procurement


Caracemide (NSC-253272, CAS 81424-67-1) is a synthetic, small-molecule agent derived from acetohydroxamic acid, initially developed as an antineoplastic drug candidate [1]. Its primary mechanism of action involves the inhibition of ribonucleotide reductase (RNR), a key enzyme in DNA synthesis, leading to decreased DNA synthesis and tumor growth [1]. The compound has a molecular formula of C₆H₁₁N₃O₄ and a molecular weight of 189.17 g/mol [2]. Caracemide was advanced into Phase I and Phase II clinical trials but was discontinued due to dose-limiting neurotoxicity [1] [3]. It remains a valuable research tool for studying RNR inhibition, the role of methyl isocyanate (MIC) release in vivo, and cholinergic neurotoxicity mechanisms [4] [5].

Why Caracemide Cannot Be Substituted with Generic Ribonucleotide Reductase Inhibitors


While several compounds, such as hydroxyurea and triapine, inhibit the ribonucleotide reductase (RNR) enzyme, caracemide possesses a unique combination of mechanistic and pharmacological properties that preclude simple substitution. Unlike the reversible, cell-cycle-specific inhibitor hydroxyurea, caracemide acts as an irreversible inhibitor that is non-cell-cycle-phase-specific and demonstrates a distinct cross-resistance profile [1] [2]. Furthermore, caracemide's mechanism involves the specific covalent modification of the R1 subunit of RNR, a target site distinct from the R2-targeting mechanism of hydroxyurea and triapine [3] [4]. Crucially, caracemide acts as a latent form of the reactive electrophile methyl isocyanate (MIC) in vivo, a feature that underpins both its unique antitumor potential and its characteristic, dose-limiting neurotoxicity [5]. These fundamental differences in mechanism, cell cycle specificity, resistance, and toxicity profile mean that caracemide is not a generic, interchangeable RNR inhibitor, and its use as a research tool is required to study these specific phenomena.

Caracemide Evidence Guide: Direct Comparator Data for Scientific Selection


Irreversible vs. Reversible RNR Inhibition: Kinetic Comparison with Hydroxyurea

Caracemide exhibits irreversible, covalent inhibition of the R1 subunit of ribonucleotide reductase (RNR), in contrast to the reversible inhibition by the clinical standard hydroxyurea. This is quantitatively supported by enzyme kinetics [1] [2].

Ribonucleotide Reductase Inhibition Enzyme Kinetics Mechanism of Action

Subunit Selectivity: R1-Specific Inhibition Differentiates Caracemide from R2-Targeting Inhibitors

Caracemide demonstrates highly specific inhibition of the large R1 subunit of ribonucleotide reductase, with no observed effect on the small R2 subunit. This contrasts with RNR inhibitors like hydroxyurea and triapine, which target the R2 subunit [1] [2].

Ribonucleotide Reductase Subunit Selectivity Target Engagement

Cell Cycle Phase Specificity: Caracemide Demonstrates Non-Cell-Cycle-Phase-Specific Activity

In contrast to the cell-cycle-phase-specific agent hydroxyurea, caracemide was found to be non-cell-cycle-phase-specific in vitro. This indicates a fundamental difference in their cytotoxic mechanisms and potential therapeutic windows [1].

Cell Cycle Cytotoxicity Mechanism of Action

Cross-Resistance Profile: Caracemide is Non-Cross-Resistant with Hydroxyurea-Resistant Cell Lines

Caracemide was found to be non-cross-resistant with two CHO cell lines that were selected for resistance to hydroxyurea. This suggests caracemide utilizes a distinct mechanism of action and/or evades common resistance pathways to R2-targeting RNR inhibitors [1].

Drug Resistance Chemotherapy RNR Inhibitors

Choline Acetyltransferase Inhibition: A Distinct Neurotoxicity Mechanism

Caracemide demonstrates potent inhibition of choline acetyltransferase (CAT) from rat brain, with a 93% inhibition observed at 0.5 mM. In contrast, a major degradation product, N-(methylcarbamoyloxy)acetamide, produced only 50% inhibition, and other degradation products lacked any activity [1]. This activity is a key differentiator from other RNR inhibitors, which are not known to potently inhibit CAT.

Neurotoxicity Choline Acetyltransferase Off-Target Effects

In Vivo Methyl Isocyanate (MIC) Release: A Latent Electrophile Mechanism

Caracemide functions as a latent form of the reactive electrophile methyl isocyanate (MIC) in vivo, a mechanism not shared by other RNR inhibitors. In rats, 54.0 ± 5.5% of a single intraperitoneal dose was recovered in urine as the mercapturic acid derivative of MIC, AMCC [1]. This provides a plausible explanation for both its antitumor activity and its unique toxicity profile.

Metabolism Prodrug Reactive Intermediate

Recommended Research Applications for Caracemide (CAS 81424-67-1)


Investigating Irreversible RNR Inhibition and Subunit Selectivity

Use caracemide as a benchmark irreversible, R1-selective RNR inhibitor in enzymatic and cellular assays to contrast with reversible, R2-targeting agents like hydroxyurea and triapine. Its specific kinetic parameters (kinact/KI = 150 M⁻¹ s⁻¹) and lack of R2 inhibition make it essential for studies dissecting RNR subunit function and for developing novel R1-targeted therapeutics [1].

Studying Non-Cell-Cycle-Specific Cytotoxicity and Hydroxyurea Resistance

Employ caracemide in cell cycle analysis and in hydroxyurea-resistant cell line models to explore mechanisms of resistance and to identify therapeutic strategies that target non-cycling tumor cells or overcome R2-mediated resistance. Its non-cell-cycle-phase-specific activity and non-cross-resistance profile provide a unique comparator for standard RNR inhibitors [2] [3].

Modeling Cholinergic Neurotoxicity and Screening for Safer RNR Inhibitors

Utilize caracemide as a positive control in choline acetyltransferase (CAT) inhibition assays and in vivo neurotoxicity models to understand the molecular basis of cholinergic side effects. This is critical for screening new RNR inhibitors and other anticancer agents for potential off-target neurotoxicity and for designing safer drug candidates [4].

Probing In Vivo Activation of Latent Electrophiles (MIC Prodrug Model)

Use caracemide as a chemical tool to study the pharmacokinetics and pharmacodynamics of latent electrophile prodrugs. Its quantitative conversion to methyl isocyanate (MIC) in vivo (54% of dose recovered as AMCC in urine) provides a well-characterized system for investigating the role of reactive intermediates in both antitumor efficacy and organ-specific toxicity [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Caracemide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.